Nalbuphine 6-O-beta-D-Glucuronide
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Overview
Description
Nalbuphine 6-O-beta-D-Glucuronide is a conjugated metabolite of nalbuphine, a semi-synthetic opioid analgesic. Nalbuphine is known for its mixed agonist-antagonist properties at opioid receptors, providing effective pain relief with a reduced risk of respiratory depression and dependence . This compound is formed through the glucuronidation process, which enhances its solubility and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nalbuphine 6-O-beta-D-Glucuronide is synthesized through the glucuronidation of nalbuphine. This process involves the conjugation of nalbuphine with glucuronic acid, catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase (UGT) . The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of this compound involves the use of human liver microsomes or recombinant UGT enzymes to catalyze the glucuronidation reaction . The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of ultra-high performance liquid chromatography (UPLC) and mass spectrometry (MS) for the purification and characterization of the compound .
Chemical Reactions Analysis
Types of Reactions: Nalbuphine 6-O-beta-D-Glucuronide primarily undergoes conjugation reactions, specifically glucuronidation . This reaction enhances the solubility of the compound, facilitating its excretion from the body .
Common Reagents and Conditions: The glucuronidation reaction involves the use of glucuronic acid and UGT enzymes . The reaction is typically carried out in an aqueous medium at physiological pH and temperature .
Major Products Formed: The major product formed from the glucuronidation of nalbuphine is this compound . This conjugated metabolite is more water-soluble than its parent compound, nalbuphine, and is readily excreted from the body .
Scientific Research Applications
Nalbuphine 6-O-beta-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology . It is used to study the metabolism and pharmacokinetics of nalbuphine, providing insights into its biotransformation and excretion pathways . Additionally, this compound is investigated for its potential analgesic properties and its interactions with opioid receptors . The compound’s safety profile and reduced risk of side effects make it a promising candidate for further research in pain management .
Mechanism of Action
The exact mechanism of action of nalbuphine 6-O-beta-D-Glucuronide is not fully understood . it is believed to interact with opioid receptors in the central nervous system, similar to its parent compound, nalbuphine . This compound may exhibit enhanced binding affinity for both mu- and kappa-opioid receptors, contributing to its analgesic effects . The compound’s ability to cross the blood-brain barrier and its reduced risk of side effects further highlight its potential as an effective analgesic .
Comparison with Similar Compounds
Nalbuphine 6-O-beta-D-Glucuronide can be compared to other glucuronide metabolites of nalbuphine, such as nalbuphine 3-O-beta-D-Glucuronide . Both compounds are formed through glucuronidation and exhibit enhanced solubility and excretion compared to their parent compound . this compound is believed to have superior analgesic properties and a better safety profile . Other similar compounds include morphine-6-glucuronide and morphine-3-glucuronide, which are metabolites of morphine . These compounds also undergo glucuronidation and exhibit varying degrees of analgesic activity and side effects .
Properties
Molecular Formula |
C27H35NO10 |
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Molecular Weight |
533.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H35NO10/c29-14-5-4-13-10-16-27(35)7-6-15(36-25-20(32)18(30)19(31)22(38-25)24(33)34)23-26(27,17(13)21(14)37-23)8-9-28(16)11-12-2-1-3-12/h4-5,12,15-16,18-20,22-23,25,29-32,35H,1-3,6-11H2,(H,33,34)/t15-,16+,18-,19-,20+,22-,23-,25+,26-,27+/m0/s1 |
InChI Key |
CATYADRMJMLDHO-SACJUFJWSA-N |
Isomeric SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
Canonical SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Origin of Product |
United States |
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